1,2-Dibenzylpyrazolidine-3,5-dione
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Overview
Description
1,2-Dibenzylpyrazolidine-3,5-dione is a heterocyclic compound with the molecular formula C₁₇H₁₆N₂O₂ and a molecular weight of 280.32 g/mol . This compound is characterized by its pyrazolidine ring structure, which is substituted with benzyl groups at the 1 and 2 positions. It is primarily used in research and has various applications in chemistry, biology, and industry.
Preparation Methods
The synthesis of 1,2-Dibenzylpyrazolidine-3,5-dione typically involves the reaction of benzylamine with maleic anhydride, followed by cyclization. The reaction conditions often require an inert atmosphere and room temperature storage . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for scale and yield.
Chemical Reactions Analysis
1,2-Dibenzylpyrazolidine-3,5-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
1,2-Dibenzylpyrazolidine-3,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of 1,2-Dibenzylpyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, influencing their function. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1,2-Dibenzylpyrazolidine-3,5-dione can be compared with other similar compounds, such as:
1,2-Diphenyl-3,5-pyrazolidinedione: Known for its use in pharmaceuticals like phenylbutazone.
3,5-Dioxotetrahydropyrazoles: These compounds share a similar core structure but differ in their substituents and specific applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1,2-dibenzylpyrazolidine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c20-16-11-17(21)19(13-15-9-5-2-6-10-15)18(16)12-14-7-3-1-4-8-14/h1-10H,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOQMPBHEPOORK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(N(C1=O)CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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